Critical Scaffold Validation for Isoxazolo[5,4-d]pyrimidine-Based Kinase Inhibition vs. Other Fused Pyrimidines
This specific compound's core scaffold, isoxazolo[5,4-d]pyrimidine, has been validated in patents as a functional kinase inhibitor scaffold. The patent literature specifically claims 4-amino-substituted isoxazolo[5,4-d]pyrimidines as kinase inhibitors [1]. Procurement of this specific 4-(4-methylpiperazine) derivative, rather than a generic 4-amino or 4-arylpiperazine analog, is scientifically driven by the need to preserve the substitution vector critical for hinge-region binding. While direct quantitative IC50 data for this compound against a defined kinase panel is not available in the open literature from non-vendor sources, its selection is justified by its adherence to a pharmacophore model proven to be active, unlike unsubstituted or simple alkyl-substituted analogs which lack a basic amine capable of key hydrogen bond interactions.
| Evidence Dimension | Scaffold Validation for Kinase Inhibition |
|---|---|
| Target Compound Data | 4-(4-Methylpiperazino)isoxazolo[5,4-d]pyrimidine scaffold (Contains a basic amine substitution vector mimicking known active 4-amino analogs). |
| Comparator Or Baseline | Unsubstituted isoxazolo[5,4-d]pyrimidine or simple 4-chloro/4-methyl analogs (Lack the basic nitrogen required for the claimed hinge-binding motif). |
| Quantified Difference | Not applicable; qualitative chemical structure comparison only. Quantitative data is absent from allowable sources. |
| Conditions | Structural analysis based on claims in U.S. Patent 7,829,570 [1]. |
Why This Matters
Procuring the exact 4-(4-methylpiperazino) derivative ensures the compound retains the structural features implicated in the pharmacophore of a proven kinase inhibitor class, preventing the purchase of inactive scaffold controls.
- [1] Hirst, G. C.; Burchat, A.; Wishart, N.; Calderwood, D. J.; Michaelides, M. R.; Ji, Z. Substituted 4-amino isoxazolo[5,4-d]pyrimidines as kinase inhibitors. U.S. Patent 7,829,570, November 9, 2010. View Source
